molecular formula C8H10ClNO2 B13122564 4-Ethyl nicotinic acid hydrochloride

4-Ethyl nicotinic acid hydrochloride

Cat. No.: B13122564
M. Wt: 187.62 g/mol
InChI Key: WZPJWKCXKYRWRL-UHFFFAOYSA-N
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Description

4-Ethylnicotinic acid hydrochloride is an organic compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl group attached to the fourth position of the pyridine ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the reaction of nicotinic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of 4-ethylnicotinic acid hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylnicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-Ethylnicotinic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethylnicotinic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methylnicotinic acid hydrochloride
  • 4-Propyl nicotinic acid hydrochloride
  • 4-Butyl nicotinic acid hydrochloride

Comparison: 4-Ethylnicotinic acid hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the ethyl group may influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-ethylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-5-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H

InChI Key

WZPJWKCXKYRWRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)O.Cl

Origin of Product

United States

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